Meta- vs. Para-Substitution: Regiochemistry Dictates Boiling Point and Predicted Physicochemical Behavior
The target meta-isomer has a predicted boiling point of 365.9 ± 25.0 °C, whereas the para-isomer (1-bromo-4-(butane-1-sulfinyl)benzene, CAS 1865653-34-4) has a predicted boiling point of 354.9 ± 25.0 °C . This 11 °C difference reflects altered intermolecular interactions arising from the different substitution pattern, which can affect retention times in gas chromatography and distillation-based purification protocols. The para-isomer also has a predicted density of 1.45 ± 0.1 g·cm⁻³ ; density data for the meta-isomer are not available from the same source, but the predicted boiling point divergence is sufficient to indicate that the two isomers are not interchangeable in purification workflows.
| Evidence Dimension | Predicted boiling point (BP) |
|---|---|
| Target Compound Data | BP = 365.9 ± 25.0 °C (predicted) |
| Comparator Or Baseline | 1-Bromo-4-(butane-1-sulfinyl)benzene: BP = 354.9 ± 25.0 °C (predicted) |
| Quantified Difference | Δ BP ≈ 11 °C (meta higher than para) |
| Conditions | Predicted values; experimental BP data not available |
Why This Matters
The boiling point difference of 11 °C can shift retention times in GC analysis and alter the optimal conditions for distillation or sublimation purification, making the meta-isomer the correct choice when a specific literature protocol specifies the 3-substituted regioisomer.
